6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its intricate triazatricyclic structure and multiple functional groups. This compound features an imino group, a methoxyethyl side chain, and a carboxamide moiety, indicating potential biological activity and relevance in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 433.5 g/mol.
This compound is classified under organic compounds with heterocyclic structures, specifically triazatricyclic compounds. Its unique combination of functional groups categorizes it as a potential pharmaceutical agent.
The synthesis of 6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. Common methods include:
Careful monitoring of reaction parameters is crucial to avoid by-products and ensure the desired structural integrity of the final compound.
The molecular structure of the compound can be represented using various notations:
InChI=1S/C23H23N5O4/c1-31-12-11-28-20(24)17(22(29)25-14-15-6-8-16(32-2)9-7-15)13-18-21(28)26-19-5-3-4-10-27(19)23(18)30/h3-10,13,24H,11-12,14H2,1-2H3,(H,25,29)
COCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2
The compound's structure reveals a tetracyclic arrangement with various substituents that may confer distinct pharmacological properties compared to similar compounds .
The compound can undergo several types of chemical reactions:
Understanding these reactions is essential for exploring the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for 6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca likely involves interactions with specific biological targets such as enzymes or receptors. These interactions may lead to:
Understanding these mechanisms provides insight into the compound's potential therapeutic effects and applications in drug development .
Some relevant physical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 433.5 g/mol |
Purity | Typically 95% |
The presence of multiple functional groups suggests diverse reactivity patterns which can be exploited in synthetic chemistry and medicinal applications .
The unique structure and properties of 6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca indicate several potential scientific applications:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7